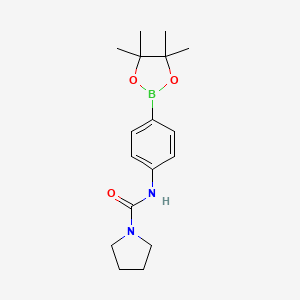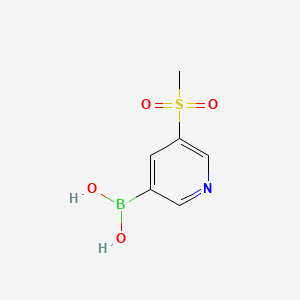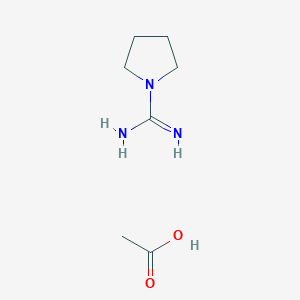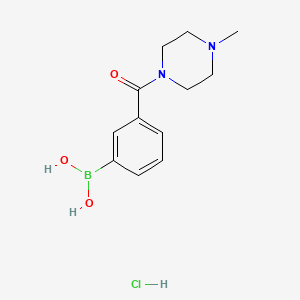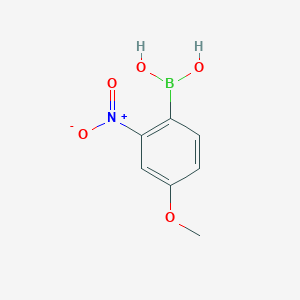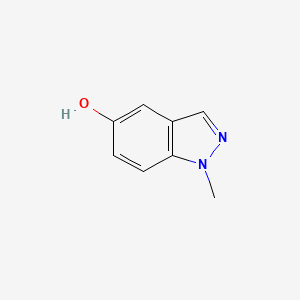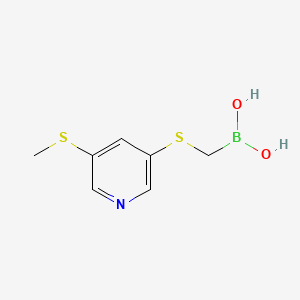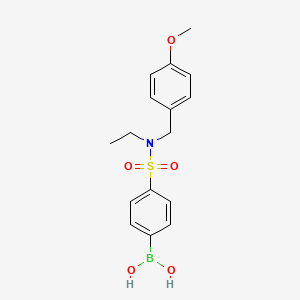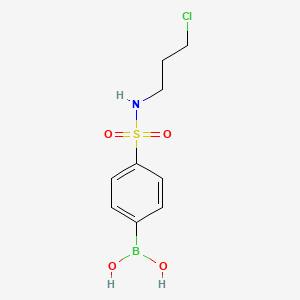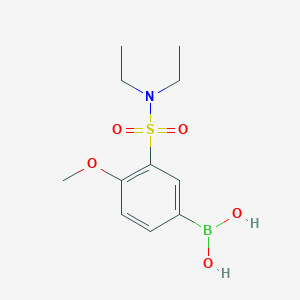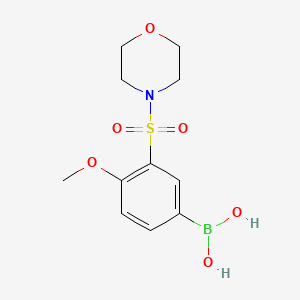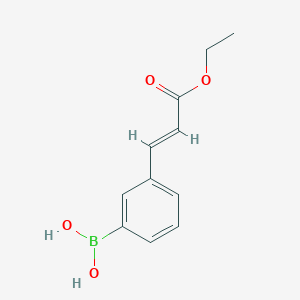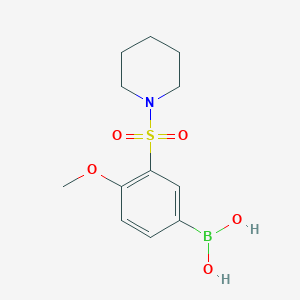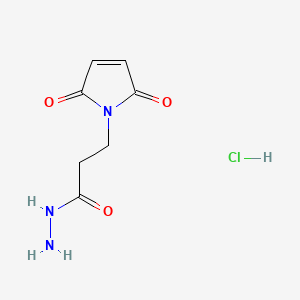![molecular formula C16H24N2O B1418504 3-[(4-Phenylbutan-2-yl)amino]azepan-2-one CAS No. 1214106-64-5](/img/structure/B1418504.png)
3-[(4-Phenylbutan-2-yl)amino]azepan-2-one
説明
“3-[(4-Phenylbutan-2-yl)amino]azepan-2-one” is a chemical compound with the molecular formula C16H24N2O . It has a molecular weight of 260.37 .
Molecular Structure Analysis
The molecular structure of “3-[(4-Phenylbutan-2-yl)amino]azepan-2-one” consists of a seven-membered azepanone ring with an amine group attached to the third carbon and a phenylbutan-2-yl group attached to the nitrogen .科学的研究の応用
Tetrazole-Containing Derivatives
Research on molecules related to 3-[(4-Phenylbutan-2-yl)amino]azepan-2-one, such as 4-amino-3-phenylbutanoic acid, has led to the preparation of tetrazole-containing derivatives. These derivatives were developed through reactions that replaced terminal amino groups with tetrazol-1-yl fragments, yielding compounds like 4-(tetrazol-1-yl)-3phenylbutanoic acid and methyl 4-(5-methyltetrazol-1-yl)-3-phenylbutanate (Putis, Shuvalova, & Ostrovskii, 2008).
Azepane Isomers Analysis
Azepane isomers, structurally similar to 3-[(4-Phenylbutan-2-yl)amino]azepan-2-one, have been analyzed in various studies. For instance, the benzoylindole and azepane isomer of AM-2233 were identified and quantified using techniques like liquid chromatography and mass spectrometry (Nakajima et al., 2012).
PKB Inhibitors
Novel azepane derivatives have been evaluated as inhibitors of protein kinase B (PKB-alpha) and protein kinase A (PKA). These derivatives, including various azepane-related structures, were found to have significant inhibitory activity and plasma stability, indicating potential therapeutic applications (Breitenlechner et al., 2004).
Synthesis of Benzo[b]azepin-3-ones
A phosphine-catalyzed methodology has been reported for the synthesis of benzo[b]azepin-3-ones, which are structurally related to 3-[(4-Phenylbutan-2-yl)amino]azepan-2-one. This method is significant for the construction of these compounds, which function as angiotensin-converting enzyme inhibitors (Zhang, Cai, Hong, & Kwon, 2019).
Schiff Base Ligands
Research into Schiff base ligands derived from 1,2-diaminopropane and 1-phenylbutane-1,3-dione has led to the development of nickel(II) and copper(II) complexes. These complexes have potential applications in various chemical processes (Bhowmik, Drew, & Chattopadhyay, 2011).
特性
IUPAC Name |
3-(4-phenylbutan-2-ylamino)azepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13(10-11-14-7-3-2-4-8-14)18-15-9-5-6-12-17-16(15)19/h2-4,7-8,13,15,18H,5-6,9-12H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOZBIQLKIEQDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC2CCCCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Phenylbutan-2-yl)amino]azepan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



